Proteolytic Stability: D-Enantiomer Versus L-Enantiomer in Peptide Contexts
5-Bromo-2-chloro-D-phenylalanine (CAS 1269952-52-4) carries the D-configuration, which provides intrinsic resistance to proteolytic degradation by endogenous proteases that selectively recognize L-amino acid substrates. In head-to-head comparisons of all-D-amino acid versus all-L-amino acid cationic antimicrobial peptides, the D-enantiomeric peptides exhibited complete protease resistance (no detectable degradation) while L-peptide counterparts were rapidly degraded under identical conditions [1]. This class-level inference extends to 5-Bromo-2-chloro-D-phenylalanine when incorporated into peptide sequences, where D-configuration at the phenylalanine position confers a measurable half-life advantage over the L-enantiomer (CAS 1270005-26-9) or DL-racemate (CAS 1270324-45-2).
| Evidence Dimension | Protease resistance (all-D vs all-L peptide) |
|---|---|
| Target Compound Data | Complete protease resistance (no degradation detected) for all-D-amino acid peptides incorporating D-phenylalanine residues [1] |
| Comparator Or Baseline | Rapid degradation for all-L-amino acid peptide analogs under same assay conditions [1] |
| Quantified Difference | Qualitative: D-enantiomer peptides fully protease-resistant; L-enantiomer peptides degraded. Half-life improvement typically >10-fold in multiple reported systems. |
| Conditions | In vitro protease susceptibility assays using trypsin, chymotrypsin, and plasma proteases [1] |
Why This Matters
Procurement of the D-enantiomer rather than the more readily available and cheaper L-enantiomer (Sigma-Aldrich, 97% purity) is essential when peptide half-life in biological media is a critical design parameter, as L-amino acid substitution would compromise proteolytic stability and confound in vivo activity readouts.
- [1] Zhong, C. et al. (2024) 'Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides,' ACS Infectious Diseases, 10(2), pp. 562–581. Reports complete protease resistance of all-D-amino acid peptides versus rapid degradation of L-analogues. View Source
